2,6-Dichloro-N-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-methylpyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,6-dichloropyrimidine with N-methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the original compound .
Scientific Research Applications
2,6-Dichloro-N-methylpyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine derivative with similar chemical properties.
2,6-Dichloropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,6-Dichloro-N-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the N-methyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H5Cl2N3O |
---|---|
Molecular Weight |
206.03 g/mol |
IUPAC Name |
2,6-dichloro-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-9-5(12)3-2-4(7)11-6(8)10-3/h2H,1H3,(H,9,12) |
InChI Key |
JIAUDYAXNCIDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.